N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide
Description
N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolidinone ring, a benzyl group, and fluorinated benzamide moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-12-16(10-17(26)25(12)11-13-6-3-2-4-7-13)24-20(27)15-9-5-8-14(18(15)21)19(22)23/h2-9,12,16,19H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUBUFMZSMDGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC2=CC=CC=C2)NC(=O)C3=CC=CC(=C3F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to attach the benzyl group to the pyrrolidinone ring.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the pyrrolidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: The fluorinated benzamide moiety may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-fluorobenzamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The fluorinated benzamide moiety could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)-2-fluorobenzamide
- N-(1-benzyl-2-methyl-5-oxopyrrolidin-3-yl)-3-(difluoromethyl)-2-chlorobenzamide
Uniqueness
The unique combination of the pyrrolidinone ring, benzyl group, and fluorinated benzamide moiety distinguishes this compound from others. The presence of fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
